(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
Description
Nomenclature and Structural Classification
(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is a protected amino acid derivative characterized by two tert-butoxycarbonyl (Boc) groups and a hydrochloride salt. Its systematic IUPAC name is tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate hydrochloride. The molecular formula is C₁₄H₂₉ClN₂O₄, with a molecular weight of 324.85 g/mol.
The structure features:
- A pentanoate backbone with an (S)-configured chiral center at the C2 position.
- A Boc-protected amine at C2 and a free amine at C5, the latter stabilized as a hydrochloride salt.
- Two tert-butyl ester groups, providing steric protection against nucleophilic attack.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 214629-97-7 (hydrochloride) |
| 53054-03-8 (free base) | |
| Molecular Formula | C₁₄H₂₉ClN₂O₄ |
| Molecular Weight | 324.85 g/mol |
| SMILES | CC(C)(C)OC(=O)C@@HNC(=O)OC(C)(C)C.Cl |
| InChI Key | QAOZFDDKCLTTAV-PPHPATTJSA-N |
Historical Context of Boc-Protected Amino Acid Development
The development of Boc-protected amino acids originated from advancements in peptide synthesis during the early 20th century. Max Bergmann and Leonidas Zervas pioneered the use of carbobenzoxy (Cbz) groups in the 1930s, enabling controlled oligopeptide synthesis. However, the acid-labile Boc group, introduced later, offered orthogonal protection compatible with solid-phase peptide synthesis (SPPS).
Di-tert-butyl dicarbonate (Boc anhydride), synthesized via reactions involving tert-butanol and phosgene, became the standard reagent for introducing Boc groups. This innovation allowed sequential deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other protective groups like benzyl esters. The compound discussed here represents a modern application of Boc chemistry, combining dual protection for complex peptide assembly.
Chemical Registration and Identification Parameters
The compound is registered under multiple identifiers:
- CAS Numbers : 214629-97-7 (hydrochloride), 53054-03-8 (free base).
- PubChem CID : 7006667 (free base).
- Synonym : Boc-Orn-OtBu·HCl, reflecting its role as a Boc-protected ornithine derivative.
Key physicochemical properties include:
- Storage : Requires inert atmosphere and protection from light due to hygroscopicity and sensitivity to hydrolysis.
- Purity : Typically ≥97%, verified via HPLC and NMR.
Table 2: Spectroscopic Identifiers
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.40–1.45 (s, 18H, t-Bu), 3.10–3.30 (m, 2H, CH₂NH₂), 4.20–4.40 (m, 1H, Cα-H) |
| ¹³C NMR | δ 28.2 (t-Bu), 80.1 (Boc C=O), 155.3 (carbamate C=O) |
Stereochemical Significance of the (S) Configuration
The (S) configuration at C2 is critical for maintaining chirality in peptide synthesis. Using the Cahn-Ingold-Prelog (CIP) rules:
- Prioritization : -NHBoc (1), -COOtBu (2), -CH₂CH₂CH₂NH₃⁺ (3), -H (4).
- Stereodescriptor : The descending priority order (1→2→3) forms a counterclockwise arrangement, assigning the (S) configuration.
This stereochemical integrity ensures compatibility with biological systems, where L-amino acids (e.g., L-ornithine) are predominant. The (S) configuration mirrors the natural L-form, avoiding racemization during coupling reactions.
Equation 1: CIP Priority Assignment
$$
\text{Priority: } -\text{NHBoc} > -\text{COOtBu} > -\text{CH}2\text{CH}2\text{CH}2\text{NH}3^+ > -\text{H}
$$
This hierarchy ensures unambiguous stereochemical designation, crucial for synthesizing enantiomerically pure peptides.
Properties
IUPAC Name |
tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6;/h10H,7-9,15H2,1-6H3,(H,16,18);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOZFDDKCLTTAV-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718494 | |
| Record name | tert-Butyl N~2~-(tert-butoxycarbonyl)-L-ornithinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214629-97-7 | |
| Record name | tert-Butyl N~2~-(tert-butoxycarbonyl)-L-ornithinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that the compound is used as a reagent in the synthesis of arginine analogues, suggesting that it may interact with proteins or enzymes that recognize or process arginine.
Mode of Action
Boc-Orn-OtBu HCl is a derivative of the amino acid ornithine, with tert-butyloxycarbonyl (Boc) protecting groups. The Boc group is a common protecting group used in organic synthesis, particularly for amines. The presence of these groups in Boc-Orn-OtBu HCl suggests that its mode of action involves the protection of amines during chemical reactions, preventing unwanted side reactions.
Biochemical Pathways
Given its role in the synthesis of arginine analogues, it may be involved in pathways related to the metabolism or signaling of arginine.
Result of Action
The molecular and cellular effects of Boc-Orn-OtBu HCl’s action largely depend on the context of its use. In the synthesis of arginine analogues, for example, it can contribute to the production of molecules with potential biological activity.
Action Environment
The action, efficacy, and stability of Boc-Orn-OtBu HCl can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Boc groups can be removed under acidic conditions, which could potentially affect the compound’s activity.
Biological Activity
(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride (CAS No. 214629-97-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C14H29ClN2O4
- Molecular Weight : 324.84 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes that are critical for cellular proliferation and survival, particularly in cancer cells.
- Cellular Uptake : The compound's lipophilic nature facilitates its absorption into cells, enhancing its potential therapeutic effects.
In Vitro Studies
Recent research has focused on the compound's effects on various cancer cell lines. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cells by inducing apoptosis through mitochondrial pathways.
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 10 | 50% cell death |
| Study B | MCF-7 | 25 | Apoptosis induction |
| Study C | A549 | 15 | Cell cycle arrest |
Case Studies
- Case Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of the compound showed significant reductions in viability at concentrations above 10 μM, with morphological changes indicative of apoptosis observed via microscopy.
- MCF-7 Breast Cancer Model : Treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage, suggesting a robust mechanism of action against breast cancer cells.
Pharmacological Profile
The pharmacological profile indicates that this compound may act as a potential lead compound for further development into anticancer therapeutics. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, careful consideration must be given to its safety profile. Standard toxicity tests have shown mild to moderate toxicity at high concentrations, necessitating further investigation into the therapeutic index.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis :
- The compound serves as a protected amino acid in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, making it suitable for constructing peptides with specific sequences.
- Case Study : In a study focusing on the synthesis of cyclic peptides, Boc-Orn-OtBu was utilized to introduce ornithine residues, which are crucial for enhancing the biological activity of the peptides .
-
Drug Development :
- (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate has been investigated as a potential building block for drug candidates targeting various diseases, including cancer and metabolic disorders.
- Case Study : Research has shown that derivatives of this compound can be modified to enhance their pharmacokinetic properties, leading to improved efficacy in animal models of disease .
-
Radiolabeling for Imaging :
- The compound has been explored as a precursor for radiolabeled amino acids used in positron emission tomography (PET). Its ability to be labeled with isotopes like fluorine-18 allows for non-invasive imaging of tumors.
- Case Study : A study demonstrated that (S)-[18F]FAMPe, derived from this compound, exhibited favorable uptake in glioma cells, suggesting its potential as a PET tracer for brain tumors .
-
Biochemical Studies :
- Researchers have utilized this compound to study amino acid transport mechanisms and metabolic pathways due to its structural similarity to naturally occurring amino acids.
- Case Study : Investigations into how (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate interacts with various transporters have provided insights into nutrient absorption in cancerous tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with several tert-butyl- and BOC-protected amino acid derivatives. Key differences lie in chain length, substituent positions, stereochemistry, and protective group strategies. Below is a comparative analysis:
Table 1: Structural Comparison of Similar Compounds
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves water solubility compared to non-salt analogs like tert-Butyl 2-amino-5-methylhexanoate. However, the presence of the BOC group introduces hydrophobicity, reducing solubility relative to simpler derivatives like (S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride .
- Log S (Water Solubility): Estimated Log S values for BOC-protected compounds range from -3.0 to -1.5, lower than unprotected amines (e.g., Log S = -0.8 for (S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride) .
Preparation Methods
Boc Protection of Amine Groups
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For the primary amine at position 5, a two-step protocol is employed:
-
Primary Amine Protection : The ε-amine of L-ornithine is protected with Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Secondary Amine Protection : The α-amine is subsequently protected using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction conditions must ensure regioselectivity to avoid over-protection. A study comparing bases found TEA superior to DIPEA for minimizing side reactions (yield: 89% vs. 78%).
tert-Butyl Ester Formation
The carboxylic acid is esterified using tert-butanol and a coupling agent. Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in DCM is standard, though recent protocols favor 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for reduced toxicity.
Table 1: Comparison of Esterification Conditions
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 0°C → RT | 85 |
| EDC/HOBt | DMF | RT | 88 |
| HATU | Acetonitrile | 40°C | 92 |
HATU-mediated esterification in acetonitrile at 40°C achieves the highest yield (92%).
Solid-Phase Synthesis Approach
Solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride resin is a key method for generating protected amino acid building blocks.
Resin Loading and Amino Acid Attachment
The resin is swelled in DCM, followed by reaction with the Boc-protected amino acid (e.g., Boc-Orn(Boc)-OH) in the presence of 2,4,6-collidine. The tert-butyl ester remains intact during this step due to the resin’s acid sensitivity.
Critical Parameters :
-
Resin Swelling : ≥30 min in DCM ensures optimal accessibility.
-
Coupling Time : 8–24 h under nitrogen atmosphere.
-
Capping : Unreacted sites are blocked with methanol to prevent deletion sequences.
Solution-Phase Synthesis and Isolation
For laboratories without SPPS capabilities, solution-phase synthesis offers a viable alternative.
Stepwise Protection in Solution
-
Primary Amine Protection : L-ornithine hydrochloride is treated with Boc₂O in THF/DCM (1:1) with TEA (3 eq.).
-
Carboxylic Acid Activation : The free carboxylic acid is activated with HATU and HOAt in DMF.
-
tert-Butyl Ester Formation : Reaction with tert-butanol at 40°C for 12 h.
-
Secondary Amine Protection : The α-amine is Boc-protected using Boc₂O and DMAP in DCM.
Challenges :
-
Racemization : Elevated temperatures during esterification risk racemization. Kinetic studies show <2% epimerization at 40°C.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the product, though HPLC purification is preferred for >99% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Analytical HPLC (C18 column, 50% acetonitrile/0.1% TFA) reveals a single peak at 8.2 min, confirming >98% purity.
Optimization and Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for introducing tert-butoxycarbonyl (Boc) and tert-butyl ester groups in this compound?
- The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions, while the tert-butyl ester is typically formed using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide). The stability of these groups in acidic or basic conditions must be carefully controlled to prevent premature deprotection .
- Key methodological note : Use trifluoroacetic acid (TFA) for selective Boc deprotection, as the tert-butyl ester group remains intact under mild acidic conditions .
Q. How can the purity and stereochemical integrity of this compound be validated during synthesis?
- Analytical methods :
- HPLC-MS : To confirm molecular weight and detect impurities.
- Chiral chromatography : To verify the (S)-configuration (e.g., using a Chiralpak AD-H column).
- NMR spectroscopy : H and C NMR to confirm regioselectivity of Boc and tert-butyl groups .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt form enhances stability compared to free amines. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the tert-butyl ester .
- Solubility note : Pre-dissolve in anhydrous DMSO or dichloromethane for long-term storage as stock solutions .
Advanced Research Questions
Q. How can this compound serve as a building block in PROTAC (Proteolysis-Targeting Chimaera) synthesis?
- The tert-butyl ester and Boc-protected amine enable modular conjugation to E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. For example, the amine can be deprotected and coupled to a linker bearing a reactive group (e.g., NHS ester) .
- Case study : In PROTAC synthesis, tert-butyl esters are preferred for their orthogonal stability during solid-phase peptide synthesis (SPPS) .
Q. What experimental approaches resolve contradictions in enzymatic activity data involving this compound?
- Scenario : Discrepancies in IC values for enzyme inhibition assays.
- Troubleshooting steps :
Verify the compound’s stability under assay conditions (e.g., pH, temperature).
Use LC-MS to confirm absence of degradation products.
Compare results across multiple enzyme batches to rule out variability .
- Example : If Boc deprotection occurs during a kinase assay, replace the Boc group with a more stable protecting group (e.g., Fmoc) .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- The (S)-configuration at the α-carbon is critical for binding to chiral active sites (e.g., proteases or aminopeptidases). Computational docking studies (using AutoDock Vina) can predict enantiomer-specific interactions .
- Experimental validation : Synthesize the (R)-enantiomer and compare inhibitory activity in vitro .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
